(S)-carisoprodol is a central nervous system depressant primarily used as a muscle relaxant. It is a chiral compound, existing as two enantiomers: (S)-carisoprodol and (R)-carisoprodol, with the former being the active form. This compound is classified under the category of carbamates and is often prescribed for the relief of muscle spasms and discomfort associated with acute musculoskeletal conditions.
Carisoprodol was first synthesized in the 1950s and has since been utilized in various pharmaceutical formulations. Its synthesis typically involves the reaction of 2-methyl-2-propylpropanediol with phosgene, followed by reaction with isopropylamine and subsequent steps to form the final product. The compound is available in various forms, including tablets and injectable solutions.
(S)-carisoprodol falls under the classification of muscle relaxants and is listed as a controlled substance in several countries due to its potential for abuse and dependency. It is categorized as a Schedule IV controlled substance in the United States, reflecting its medical use alongside risks associated with misuse.
The synthesis of (S)-carisoprodol can be achieved through several methods, including:
The synthesis typically requires careful temperature control and purification steps to ensure high yields and purity of the final product. Analytical methods such as high-performance liquid chromatography are often employed to validate the synthesis process and assess product quality .
(S)-carisoprodol has a molecular formula of C_13H_19N_3O_3 and a molecular weight of approximately 253.31 g/mol. The structure features a carbamate functional group, which contributes to its pharmacological properties.
(S)-carisoprodol undergoes various chemical reactions that can be categorized into:
Analytical techniques such as gas chromatography coupled with mass spectrometry are commonly used to study these reactions and quantify both (S)-carisoprodol and its metabolites in biological fluids .
(S)-carisoprodol exerts its effects primarily through modulation of neurotransmitter activity in the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to muscle relaxation and sedation.
Research indicates that (S)-carisoprodol's action may involve binding to GABA_A receptors, resulting in increased chloride ion influx into neurons, thereby hyperpolarizing them and reducing neuronal excitability . This mechanism underlies its therapeutic effects in treating muscle spasms.
Relevant analyses indicate that (S)-carisoprodol should be handled carefully due to its potential for degradation under certain conditions .
(S)-carisoprodol is utilized primarily in clinical settings for:
Molecular Characterization(S)-Carisoprodol (Chemical Formula: C₁₂H₂₄N₂O₄; Molecular Weight: 260.33 g/mol) features a chiral center at the C2 position of its propanediol backbone. The (S)-configuration confers three-dimensional structural attributes that influence receptor binding kinetics and metabolic fate. X-ray crystallography reveals a staggered conformation with dihedral angles optimizing carbamate group interactions within hydrophobic binding pockets [3] [6].
Stereoselective PharmacodynamicsIn vitro studies demonstrate enantioselective binding at GABAA receptors:
Metabolic DispositionCytochrome P450-mediated conversion exhibits enantioselectivity:
Table 1: Comparative Properties of Carisoprodol Enantiomers
Property | (S)-Carisoprodol | (R)-Carisoprodol |
---|---|---|
GABAA EC50 | 48 ± 6 μM | 310 ± 25 μM |
CYP2C19 Km | 89 ± 11 μM | 142 ± 18 μM |
Plasma Protein Binding | 58 ± 3% | 62 ± 4% |
Brain-to-Plasma Ratio | 0.93 ± 0.07 | 0.67 ± 0.05 |
Synthetic EvolutionCarisoprodol was synthesized in 1959 as a meprobamate analog through:
Mechanistic ReevaluationContemporary classification recognizes three pharmacological actions:
Table 2: Historical Timeline of Key Developments
Year | Development | Significance |
---|---|---|
1959 | Initial FDA approval (racemate) | Marketed as non-controlled muscle relaxant |
1997 | First abuse liability studies | Confirmed barbiturate-like discriminative stimulus |
2009 | In vitro GABAA modulation evidence | Demonstrated direct receptor action |
2012 | DEA Schedule IV classification (US) | Recognition of abuse potential |
2020 | Chiral microdialysis pharmacokinetics | Quantified (S)-enantiomer brain penetration |
United States SchedulingThe 2012 Schedule IV classification under the Controlled Substances Act (21 CFR §1308.14) resulted from:
International Regulatory Frameworks
Pharmacogenetic ConsiderationsRegulatory agencies highlight CYP2C19 polymorphisms in prescribing guidance:
Table 3: Global Regulatory Status of Carisoprodol
Region | Status | Key Restrictions |
---|---|---|
United States | Schedule IV | C-V prescription requirements |
European Union | Marketing suspended | Not available in member states |
Norway | Schedule III | Triplicate prescriptions, 7-day supply limit |
Thailand | Unscheduled | OTC availability in some regions |
Japan | Schedule III | Monthly prescribing limits |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7